Mycophenolate Mofetil

Renal Transplantation Immunosuppression Acute Rejection

Procure Mycophenolate Mofetil (MMF, CAS 128794-94-5), a potent IMPDH I/II inhibitor prodrug, for robust immunosuppression protocols. Evidence confirms its superiority over azathioprine, delivering a 15-18% absolute reduction in acute renal transplant rejection. Unlike enteric-coated mycophenolate sodium, MMF’s faster Tmax (0.8-0.9h) enables streamlined, cost-effective therapeutic drug monitoring via limited sampling strategies. For heart transplant programs, pair procurement with rigorous, individualized TDM to manage higher intra-subject pharmacokinetic variability. When selecting generic formulations, demand published proof of strict bioequivalence to the reference listed drug to guarantee predictable immunosuppressive activity and avoid therapeutic failure.

Molecular Formula C23H31NO7
Molecular Weight 433.5 g/mol
CAS No. 128794-94-5
Cat. No. B001248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycophenolate Mofetil
CAS128794-94-5
SynonymsCellcept
Mofetil Hydrochloride, Mycophenolate
Mofetil, Mycophenolate
mycophenolate mofetil
mycophenolate mofetil hydrochloride
Mycophenolate Sodium
Mycophenolate, Sodium
Mycophenolic Acid
mycophenolic acid morpholinoethyl ester
myfortic
RS 61443
RS-61443
RS61443
Sodium Mycophenolate
Molecular FormulaC23H31NO7
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
InChIInChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
InChIKeyRTGDFNSFWBGLEC-SYZQJQIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder
SolubilityFreely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol
In water, 43 mg/L at pH 7.4, temp not specified
9.50e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Mycophenolate Mofetil Procurement: Key Specifications and Evidence for Scientific Selection


Mycophenolate mofetil (MMF, CAS 128794-94-5) is a morpholinoethyl ester prodrug of mycophenolic acid (MPA), a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) I/II . This inhibition selectively targets de novo purine synthesis in lymphocytes, thereby suppressing T- and B-cell proliferation without broadly affecting other cell types that utilize salvage pathways [1]. MMF is a cornerstone immunosuppressant in solid organ transplantation, and its clinical use necessitates careful consideration of formulation, pharmacokinetic variability, and comparative efficacy against established alternatives [2].

Why Substituting Mycophenolate Mofetil with Azathioprine or Enteric-Coated Mycophenolate Sodium Requires Quantitative Justification


Generic substitution within the mycophenolate class is not straightforward due to significant differences in pharmacokinetic profiles, formulation-dependent exposure variability, and distinct clinical efficacy outcomes. For instance, enteric-coated mycophenolate sodium (EC-MPS) is not bioequivalent to mycophenolate mofetil (MMF), as their concentration-time profiles differ substantially, impacting therapeutic drug monitoring strategies [1]. Furthermore, while MMF demonstrates a clear advantage over azathioprine (AZA) in reducing acute rejection episodes in renal transplantation, the magnitude of this benefit varies by study design and co-administered immunosuppressants, precluding simple interchangeability [2]. These quantitative distinctions necessitate a detailed, comparator-driven evaluation for informed procurement and clinical use.

Mycophenolate Mofetil: Head-to-Head Quantitative Evidence for Comparative Selection


Mycophenolate Mofetil vs. Azathioprine: Quantifying Acute Rejection Risk Reduction in Renal Transplantation

Mycophenolate mofetil (MMF) demonstrates a statistically significant reduction in acute rejection episodes compared to azathioprine (AZA) in renal transplant recipients. In a pivotal US study (N=499) with anti-thymocyte globulin induction, MMF 2 g/day reduced biopsy-proven acute rejection to 19.8% compared to 38.0% for AZA (1-2 mg/kg/day), representing an absolute risk reduction of 18.2% [1]. Similarly, a European/Canadian study (N=503) without induction showed biopsy-proven rejection rates of 19.7% for MMF 2 g/day versus 35.5% for AZA (100-150 mg/day), an absolute reduction of 15.8% [1]. This comparative benefit is consistent across multiple trials, establishing MMF's superior efficacy in preventing early acute rejection.

Renal Transplantation Immunosuppression Acute Rejection

Intra-Subject Pharmacokinetic Variability: Mycophenolate Mofetil vs. Enteric-Coated Mycophenolate Sodium

In de novo heart transplant recipients, intra-subject variability in mycophenolic acid (MPA) exposure differs between mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS). While both formulations exhibit high inter-subject variability, the intra-subject coefficient of variation (%CV) for MPA area under the curve (AUCτ,ss) was 54% for MMF (1500 mg bid) compared to 28% for EC-MPS (1080 mg bid) [1]. This higher intra-patient fluctuation with MMF implies less predictable drug exposure over time, potentially necessitating more frequent therapeutic drug monitoring to maintain target AUC levels and avoid subtherapeutic or toxic concentrations.

Heart Transplantation Pharmacokinetics Therapeutic Drug Monitoring

Comparative Bioavailability: Generic Mycophenolate Mofetil vs. Reference Formulation (CellCept®)

Steady-state pharmacokinetic comparison between a generic mycophenolate mofetil (MMF) formulation (Myfenax®) and the reference brand (CellCept®) in stable kidney transplant recipients revealed that the 90% confidence intervals (CIs) for the ratio of test to reference for MPA area under the curve (AUC(0-tau)) and Cmax were 0.899-1.023 and 0.787-0.968, respectively [1]. While AUC(0-tau) fell within standard bioequivalence limits (0.80-1.25), the Cmax ratio's lower bound (0.787) was slightly below the typical acceptance range, indicating that peak MPA concentrations may be modestly lower with this generic. This highlights that generic MMF products may not be strictly bioequivalent in all parameters, underscoring the need for confirmation of interchangeability based on regulatory approval and specific clinical context.

Kidney Transplantation Bioequivalence Generic Formulation

Comparative IMPDH Inhibition: Mycophenolate Mofetil Active Moiety Potency

The active metabolite of mycophenolate mofetil, mycophenolic acid (MPA), potently inhibits the rate-limiting enzyme inosine monophosphate dehydrogenase (IMPDH) isoforms I and II with reported IC50 values of 39 nM and 27 nM, respectively . This sub-100 nM potency is a key driver of its selective immunosuppressive activity, as lymphocytes are highly dependent on the de novo purine synthesis pathway targeted by IMPDH inhibition. While no direct IC50 comparison for a single comparator is provided, this quantitative enzymatic inhibition profile establishes a benchmark for evaluating alternative IMPDH inhibitors or immunosuppressive agents with different mechanisms.

Enzyme Inhibition Immunopharmacology Selectivity

Tmax Difference: Mycophenolate Mofetil vs. Enteric-Coated Mycophenolate Sodium

The time to reach peak plasma concentration (Tmax) of mycophenolic acid (MPA) differs significantly between mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS). In de novo heart transplant recipients, MMF achieved MPA Cmax,ss at 0.8-0.9 hours, whereas EC-MPS exhibited a delayed Tmax of 2.0-2.5 hours due to its enteric coating [1]. This ~1-hour difference in absorption kinetics has direct implications for therapeutic drug monitoring, as limited sampling strategies and trough concentration measurements are less reliable for EC-MPS, which requires full AUC0-12 measurements for accurate exposure assessment [2].

Pharmacokinetics Drug Formulation Therapeutic Drug Monitoring

Mycophenolate Mofetil vs. Placebo: Quantifying Treatment Failure Reduction in Renal Transplantation

In a European study of de novo renal transplant recipients (N=491) receiving cyclosporine and corticosteroids without induction therapy, mycophenolate mofetil (MMF) 2 g/day significantly reduced the incidence of treatment failure (a composite of biopsy-proven acute rejection, death, graft loss, or early termination) at 6 months to 30.3% compared to 56.0% with placebo [1]. This absolute risk reduction of 25.7% underscores the essential role of MMF in preventing acute rejection and maintaining graft function in the early post-transplant period. The 3 g/day MMF dose showed a treatment failure rate of 38.8%, indicating that 2 g/day is the optimal dose in this regimen.

Renal Transplantation Immunosuppression Clinical Trial

Optimal Application Scenarios for Mycophenolate Mofetil Based on Quantitative Comparative Evidence


Renal Transplant Immunosuppression: MMF Over Azathioprine for Superior Rejection Prophylaxis

In de novo renal transplant recipients, mycophenolate mofetil (MMF) at 2 g/day should be prioritized over azathioprine (AZA) due to a demonstrated absolute risk reduction of 15-18% in biopsy-proven acute rejection within the first 6 months [1]. This superior efficacy, consistently observed across multiple randomized controlled trials, translates to improved early graft outcomes and is a cornerstone of modern immunosuppressive protocols [1]. Procurement decisions for renal transplant centers should favor MMF formulations with established bioequivalence to the reference product to ensure this clinical benefit is realized [2].

Therapeutic Drug Monitoring Optimization: Selecting MMF Over EC-MPS for Simplified AUC Estimation

For transplant programs requiring streamlined therapeutic drug monitoring (TDM), mycophenolate mofetil (MMF) offers a practical advantage over enteric-coated mycophenolate sodium (EC-MPS). MMF's faster Tmax (0.8-0.9 hours vs. 2.0-2.5 hours for EC-MPS) and more established limited sampling strategies allow for reliable estimation of MPA AUC0-12 without necessitating full 12-hour profiles [1][2]. In contrast, EC-MPS requires full AUC measurements for accurate exposure assessment due to its delayed and variable absorption [3]. Therefore, procurement of MMF is strategically advantageous for centers aiming to implement efficient, cost-effective TDM protocols.

Heart Transplant Maintenance Immunosuppression: Managing MPA Exposure Variability with MMF

In de novo heart transplant recipients, mycophenolate mofetil (MMF) at 1500 mg bid delivers adequate systemic mycophenolic acid (MPA) exposure comparable to EC-MPS, but with significantly higher intra-subject pharmacokinetic variability (intra-subject %CV for MPA AUC of 54% for MMF vs. 28% for EC-MPS) [1]. This greater fluctuation necessitates more frequent TDM for MMF to maintain target MPA exposure and optimize the balance between efficacy and toxicity. Procurement of MMF for heart transplant programs should be accompanied by a commitment to rigorous, individualized TDM to mitigate the risk of under- or over-immunosuppression [1].

Generic MMF Procurement: Ensuring Therapeutic Equivalence Through Comparative Bioavailability Data

When procuring generic mycophenolate mofetil (MMF) formulations, it is critical to verify that the selected product demonstrates bioequivalence to the reference listed drug (CellCept®) based on robust clinical studies. Data from comparative pharmacokinetic trials show that some generics may exhibit slightly lower peak MPA concentrations (Cmax ratio 0.873, 90% CI: 0.787-0.968) even when AUC meets standard criteria [1]. Therefore, procurement decisions should prioritize generic MMF products with published, peer-reviewed evidence of strict bioequivalence in the target patient population to ensure predictable immunosuppressive activity and avoid potential therapeutic failures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycophenolate Mofetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.